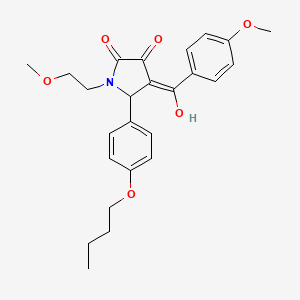
(3S*,4R*)-4-(hydroxymethyl)-1-(4-methoxy-2-methylbenzoyl)-3-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S*,4R*)-4-(hydroxymethyl)-1-(4-methoxy-2-methylbenzoyl)-3-piperidinol, also known as HMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of (3S*,4R*)-4-(hydroxymethyl)-1-(4-methoxy-2-methylbenzoyl)-3-piperidinol is not fully understood, but it is believed to involve its ability to modulate various signaling pathways in cells. (3S*,4R*)-4-(hydroxymethyl)-1-(4-methoxy-2-methylbenzoyl)-3-piperidinol has been shown to inhibit the activity of protein kinase C, which plays a role in cell proliferation and survival. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
Studies have shown that (3S*,4R*)-4-(hydroxymethyl)-1-(4-methoxy-2-methylbenzoyl)-3-piperidinol can induce apoptosis (programmed cell death) in cancer cells, inhibit the migration and invasion of cancer cells, and enhance the activity of immune cells. (3S*,4R*)-4-(hydroxymethyl)-1-(4-methoxy-2-methylbenzoyl)-3-piperidinol has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, (3S*,4R*)-4-(hydroxymethyl)-1-(4-methoxy-2-methylbenzoyl)-3-piperidinol has been found to protect against oxidative stress and inflammation, which are involved in the pathogenesis of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3S*,4R*)-4-(hydroxymethyl)-1-(4-methoxy-2-methylbenzoyl)-3-piperidinol in lab experiments is its relatively low toxicity compared to other chemical compounds. However, its low solubility in water can make it difficult to administer in certain experimental settings. In addition, further studies are needed to fully understand the mechanism of action and potential side effects of (3S*,4R*)-4-(hydroxymethyl)-1-(4-methoxy-2-methylbenzoyl)-3-piperidinol.
Orientations Futures
There are several future directions for research on (3S*,4R*)-4-(hydroxymethyl)-1-(4-methoxy-2-methylbenzoyl)-3-piperidinol. One area of interest is its potential as a therapeutic agent for cancer, Alzheimer's disease, and Parkinson's disease. Further studies are needed to determine the optimal dosage and administration route for these applications. Another area of interest is the development of novel synthetic methods for (3S*,4R*)-4-(hydroxymethyl)-1-(4-methoxy-2-methylbenzoyl)-3-piperidinol that can improve its purity and yield. Finally, the potential radioprotective effects of (3S*,4R*)-4-(hydroxymethyl)-1-(4-methoxy-2-methylbenzoyl)-3-piperidinol warrant further investigation, particularly in the context of cancer treatment.
Méthodes De Synthèse
The synthesis of (3S*,4R*)-4-(hydroxymethyl)-1-(4-methoxy-2-methylbenzoyl)-3-piperidinol involves a series of chemical reactions that start with the condensation of 2-methyl-4-methoxybenzoyl chloride and piperidine. The resulting product is then reduced with sodium borohydride to yield (3S*,4R*)-4-(hydroxymethyl)-1-(4-methoxy-2-methylbenzoyl)-3-piperidinol. The purity of the final product can be improved through various purification techniques, such as recrystallization or column chromatography.
Applications De Recherche Scientifique
(3S*,4R*)-4-(hydroxymethyl)-1-(4-methoxy-2-methylbenzoyl)-3-piperidinol has potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit anti-tumor activity, inhibit the formation of amyloid-beta plaques in the brain, and protect dopaminergic neurons from oxidative stress. (3S*,4R*)-4-(hydroxymethyl)-1-(4-methoxy-2-methylbenzoyl)-3-piperidinol has also been investigated for its potential as a radioprotective agent, as it has been found to enhance the survival of cells exposed to ionizing radiation.
Propriétés
IUPAC Name |
[(3S,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-(4-methoxy-2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-7-12(20-2)3-4-13(10)15(19)16-6-5-11(9-17)14(18)8-16/h3-4,7,11,14,17-18H,5-6,8-9H2,1-2H3/t11-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRGJHRIERJKJL-BXUZGUMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)N2CCC(C(C2)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)C(=O)N2CC[C@@H]([C@@H](C2)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4R*)-4-(hydroxymethyl)-1-(4-methoxy-2-methylbenzoyl)-3-piperidinol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-({4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-4-propylpyrimidine](/img/structure/B5496954.png)
![ethyl 2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5496960.png)
![1-(5-bromo-2-furyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B5496964.png)
![2'-(hydroxymethyl)-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5496972.png)

![rel-(4aS,8aR)-6-(2,3-dihydro-1H-inden-2-yl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5496984.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}nicotinamide](/img/structure/B5496990.png)


![3-({1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid](/img/structure/B5497009.png)
![3-[(dimethylamino)methyl]-1-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-3-pyrrolidinol](/img/structure/B5497020.png)


![5-methyl-2-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1H-benzimidazole](/img/structure/B5497048.png)